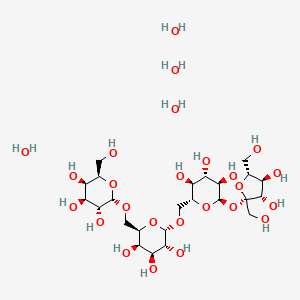

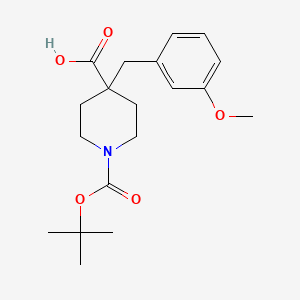

![molecular formula C18H23N3O2 B2893563 N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide CAS No. 299443-58-6](/img/structure/B2893563.png)

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” is a compound that incorporates an adamantane structure. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The parent member adamantane appears in a number of clinically approved drugs due to its non-planar three-dimensional shape and hydrophobic nature .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, a hydrazide compound was allowed to react with different aldehydes or acetophenones in ethanol containing a catalytic amount of base . This resulted in the formation of the required Schiff analogous, N-(4-(substituted-hydrazinecarbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The N-(2-(hydrazinecarbonyl)phenyl)pyridine-2-carboxamide was characterized through X-ray crystallography .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The mechanism of this transformation is proposed to involve a complex series of cationic 1,2 bond migrations and hydride shifts .Physical And Chemical Properties Analysis

Adamantane is the most stable isomer of C10H16 . It has a non-planar three-dimensional shape and hydrophobic nature . More specific physical and chemical properties of “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide: derivatives have been studied for their potential as antidiabetic agents . These compounds have shown inhibitory activity against enzymes like α-glucosidase and glycogen phosphorylase , which are significant targets for antidiabetic drugs. The inhibitory activity of these compounds has been evaluated through in vitro enzyme assays and molecular docking studies, revealing potent activity with nanomolar concentration values. This suggests a promising avenue for the development of new antidiabetic medications.

Antibacterial Properties

Research has indicated that adamantane derivatives can be synthesized with antibacterial properties . The minimum inhibitory concentration (MIC) of these compounds has been determined against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This highlights the potential of N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide derivatives as a scaffold for developing new antibacterial agents.

Insecticidal Applications

Some adamantane derivatives have been found to possess insecticidal properties . These compounds have been tested against pests like Plutella xylostella and Empoasca vitis , showing significant lethal concentrations (LC50) values. This suggests that such derivatives could be used in the development of new insecticides.

Medicinal Chemistry

Adamantane and its derivatives are known for their unique structural and biological properties, making them valuable in medicinal chemistry . They have been utilized in the design of drugs due to their stability and ability to interact with various biological targets. This makes N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide a potential candidate for drug development.

Catalyst Development

The unique structure of adamantane derivatives also lends itself to applications in catalyst development . Their stability and reactivity can be harnessed to facilitate various chemical reactions, potentially leading to more efficient and selective catalytic processes.

Nanomaterials

Due to their stimulus-responsive properties, adamantane derivatives are explored in the field of nanomaterials . They can be used to create materials with specific responses to environmental changes, which is crucial for the development of smart materials and sensors.

Wirkmechanismus

Target of Action

Adamantane derivatives have been found to interact with various targets, including the ebola virus glycoprotein (ebov gp)

Mode of Action

Adamantane derivatives have been shown to inhibit the ebov gp, preventing the virus from entering host cells . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Adamantane derivatives have been associated with the inhibition of viral entry into host cells, affecting the viral life cycle

Pharmacokinetics

Adamantane derivatives generally exhibit good metabolic stability . The impact of these properties on the bioavailability of the compound would need to be determined through further pharmacokinetic studies.

Result of Action

Adamantane derivatives have been associated with antiviral activity, specifically inhibiting the entry of viruses into host cells . The specific effects of this compound would depend on its exact mechanism of action and the targets it interacts with.

Zukünftige Richtungen

The future directions for “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCUNVDZZCZNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)

![2-But-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)

![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2893501.png)

![3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2893502.png)

![1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one](/img/structure/B2893503.png)